Phytin, also known as myo-inositol hexaphosphate (IP6), is a naturally occurring storage form of phosphorus found in plant seeds, nuts, and legumes . While often viewed as an anti-nutrient due to its ability to bind essential minerals like zinc and iron, reducing their bioavailability for human consumption , phytin also holds potential for various scientific research applications.
Phytic acid, also known as inositol hexakisphosphate, is a naturally occurring compound predominantly found in seeds, grains, and legumes. Its molecular formula is , and it serves as the principal storage form of phosphorus in many plant tissues, particularly in bran and seeds. Phytic acid is characterized by its six phosphate groups attached to a myo-inositol molecule, making it a highly acidic compound with significant chelating properties for minerals such as calcium, iron, and zinc .
Phytic acid was first identified in 1855 and has since been recognized for its dual role as both a nutrient reservoir for plants and an anti-nutrient in human nutrition due to its ability to inhibit mineral absorption . It appears as a pale yellow to brown slurry that is soluble in water and organic solvents like ethanol and acetone but is nearly insoluble in ether and chloroform .
In addition to hydrolysis, phytic acid can react with metal ions to form insoluble complexes. These complexes are significant because they can affect the bioavailability of essential minerals during digestion. For example, when phytic acid binds with iron or zinc, it forms precipitates that are less absorbable in the intestines .
Phytic acid exhibits several biological activities that impact both plants and animals:
Phytic acid can be synthesized through various methods:
Research on phytic acid interactions highlights its complex role in nutrition:
Phytic acid belongs to a broader class of compounds known as inositol phosphates. Here are some similar compounds along with their unique characteristics:
| Compound Name | Description | Unique Features |
|---|---|---|
| Inositol Pentaphosphate | A lower phosphorylated form of myo-inositol; involved in cellular signaling pathways. | Less effective at chelating minerals compared to phytic acid. |
| Inositol Tetrakisphosphate | Another dephosphorylated form; plays roles in cellular processes but has limited storage capacity. | Functions more prominently in signaling than storage. |
| Inositol Triphosphate | A key second messenger involved in signal transduction within cells. | Primarily acts within cells rather than as a nutrient store. |
| Myo-Inositol | A precursor to all inositol phosphates; involved in cell membrane formation and signaling. | Does not have phosphate groups; serves different biological roles. |
Phytic acid stands out due to its specific role as a phosphorus storage compound while also exhibiting significant anti-nutritional properties through its interactions with dietary minerals. Its unique structural features allow it to perform functions not shared by other lower phosphorylated forms of inositol phosphates.
Phytin represents the calcium-magnesium salt form of phytic acid (myo-inositol hexaphosphate), serving as the principal storage form of phosphorus in many plant tissues, especially bran and seeds [1] [2]. The chemical identity of phytin has been characterized through various analytical methods, revealing its complex molecular structure and composition [3].
The molecular formula of phytin has been reported with slight variations across different scientific databases and literature sources [4]. The most commonly accepted molecular formula is C₆H₆Ca₅MgO₂₄P₆, with a corresponding molecular weight of approximately 872.6 g/mol [5] [17]. This formula represents phytin as a mixed calcium-magnesium salt of phytic acid, containing five calcium ions and one magnesium ion [17].
Table 1: Reported Molecular Formulas and Weights of Phytin from Different Sources
| Source | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| PubChem | C₆H₆Ca₅MgO₂₄P₆ | 872.6 | 76963969 |
| ChemicalBook | C₆H₆Ca₆O₂₄P₆ | 888.41 | 7776-28-5 |
| ChemSpider | C₆H₁₄CaMgO₂₄P₆ | 720.381 | 3615-82-5 |
| ChemicalLand21 | C₆H₆Ca₅MgO₂₄P₆ | 872.64 | 3615-82-5 |
| MedKoo | C₆H₆Ca₅MgO₂₄P₆ | 872.630 | 76466-13-2 |
The stoichiometric composition of phytin reveals the relative proportions of elements within its structure [24]. Based on the most commonly accepted molecular formula (C₆H₆Ca₅MgO₂₄P₆), the elemental composition can be calculated as follows [5]:
Table 2: Elemental Composition of Phytin (C₆H₆Ca₅MgO₂₄P₆)
| Element | Number of Atoms | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 6 | 12.011 | 72.066 | 8.26 |
| Hydrogen (H) | 6 | 1.008 | 6.048 | 0.69 |
| Calcium (Ca) | 5 | 40.078 | 200.390 | 22.97 |
| Magnesium (Mg) | 1 | 24.305 | 24.305 | 2.79 |
| Oxygen (O) | 24 | 15.999 | 383.976 | 44.00 |
| Phosphorus (P) | 6 | 30.974 | 185.844 | 21.29 |
The core structure of phytin consists of a myo-inositol ring with six phosphate groups attached, forming a hexaphosphate ester [2] [3]. This structure serves as the foundation for salt formation with metal cations, particularly calcium and magnesium in the case of phytin [17].
The crystallographic features of phytin and related metal phytate salts provide valuable insights into their three-dimensional structures and molecular arrangements [16]. While the crystallographic data specifically for calcium-magnesium phytate (phytin) remains limited, studies on related compounds such as sodium phytate have revealed important structural characteristics [16] [20].
Crystallographic studies of dodecasodium myo-inositol hexaphosphate have identified multiple crystalline forms with varying degrees of hydration [16]. These forms exhibit distinct crystal systems, space groups, and unit cell dimensions, as detailed in the following table [16]:
Table 3: Crystallographic Features of myo-Inositol Hexaphosphate Salts
| Compound | Formula | Crystal System | Space Group | Cell Dimensions | Z Value |
|---|---|---|---|---|---|
| Dodecasodium myo-inositol hexaphosphate (Form A) | C₆H₆O₂₄Na₁₂P₆·33H₂O | Monoclinic | P2₁/n | a=14.78, b=32.14, c=12.12, β=102.0° | 4 |
| Dodecasodium myo-inositol hexaphosphate (Form B) | C₆H₆O₂₄Na₁₂P₆·35H₂O | Monoclinic | P2₁/n | a=26.95, b=20.3, c=11.77, β=111° | 4 |
| Dodecasodium myo-inositol hexaphosphate (Form C) | C₆H₆O₂₄Na₁₂P₆·38H₂O | Not specified | Not specified | Not specified | Not specified |
| Phytin (Calcium-Magnesium salt) | C₆H₆Ca₅MgO₂₄P₆ | Not fully characterized | Not fully characterized | Not fully characterized | Not fully characterized |
The salt formation dynamics of phytin involve complex interactions between the myo-inositol hexaphosphate anion and metal cations [9]. The phosphate groups of phytic acid can undergo deprotonation at different pH values, creating multiple binding sites for metal cations [15]. This process is highly pH-dependent, with the degree of protonation influencing the binding capacity and stability of the resulting metal phytate complexes [9] [15].
Calcium and magnesium ions interact with the phosphate groups of phytic acid to form phytin, with the metal cations coordinating with the oxygen atoms of the phosphate groups [17] [20]. This coordination leads to the formation of a stable salt structure, which is characterized by its limited solubility in water but increased solubility in acidic conditions [17] [23].
The formation of phytin and other metal phytate complexes is influenced by several factors, including pH, metal-to-ligand ratio, and the presence of competing ions [9] [15]. These factors can affect the stoichiometry, stability, and crystalline properties of the resulting complexes [15] [23].
The stereochemical configuration of the myo-inositol hexaphosphate core in phytin plays a crucial role in determining its physical and chemical properties [2] [19]. Myo-inositol, the core structure of phytic acid and its salts, is a cyclohexane-1,2,3,4,5,6-hexol with a specific stereochemical arrangement of hydroxyl groups [19].
In myo-inositol, two of the hydroxyl groups, neither adjacent nor opposite, lie above the respective hydrogens relative to the mean plane of the ring [19]. This specific stereochemical arrangement gives rise to the characteristic properties of myo-inositol and its derivatives, including phytic acid and phytin [19] [22].
The myo-inositol hexaphosphate core can adopt different conformations depending on environmental conditions, particularly pH [22]. Two primary conformations have been identified: the 1a5e conformation (5 axial, 1 equatorial phosphate groups) and the 5a1e conformation (5 equatorial, 1 axial phosphate groups) [8] [22].
The 1a5e conformation predominates in acidic to neutral pH environments (below pH 10), stabilized by intramolecular hydrogen-bond formation between phosphate groups [22]. In contrast, the 5a1e conformation becomes predominant in alkaline conditions (above pH 10) [22]. This pH-dependent conformational shift has significant implications for the binding properties and reactivity of phytin and other metal phytate complexes [8] [22].
The stereochemical configuration of the myo-inositol hexaphosphate core also influences the spatial arrangement of phosphate groups, which in turn affects the metal-binding capacity and specificity of phytin [15] [22]. The specific arrangement of phosphate groups creates distinct binding sites for metal cations, contributing to the formation of stable metal phytate complexes with varying properties [9] [15].
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography studies have provided valuable insights into the stereochemical configuration of myo-inositol hexaphosphate and its metal salts [16] [22]. These studies have revealed the conformational preferences and protonation sequences of myo-inositol hexaphosphate across different pH ranges, enhancing our understanding of its structural dynamics [22].
Phytin, as a calcium-magnesium salt of phytic acid, represents just one of many possible metal phytate complexes [23]. Various metal ions can interact with phytic acid to form complexes with distinct properties, stability, and biological significance [9] [15]. A comparative analysis of phytin with other metal phytate complexes reveals important differences in their physical, chemical, and structural characteristics [23] [28].
Table 4: Comparative Analysis of Different Metal Phytate Complexes
| Metal Phytate Complex | Solubility Order | pH Dependence | Stability | Chelator Effect | Enzymatic Hydrolysis |
|---|---|---|---|---|---|
| Sodium phytate | High | Less affected | Low | Less significant | Readily hydrolyzed |
| Calcium/Magnesium phytate (Phytin) | Medium | More soluble at pH 5.0 than pH 7.5 | Medium (Calcium phytate less stable under autoclave conditions) | Moderate response to EDTA | Moderately resistant |
| Copper/Zinc/Manganese/Cadmium phytate | Low | More soluble at pH 5.0 than pH 7.5 | High | Strong response to EDTA | Highly resistant |
| Aluminum/Iron phytate | Very Low | More soluble at pH 5.0 than pH 7.5 | Very High (except Aluminum-phytate to acid hydrolysis) | Requires reduction (e.g., dithionite) before EDTA is effective | Most resistant (especially Iron phytate) |
The solubility of metal phytate complexes follows a general trend, with sodium phytate being the most soluble, followed by calcium/magnesium phytate (phytin), copper/zinc/manganese/cadmium phytate, and aluminum/iron phytate being the least soluble [23] [28]. This solubility order has significant implications for the bioavailability and environmental mobility of these complexes [23].
The pH dependence of metal phytate complexes also varies, with most complexes showing increased solubility at lower pH values (around pH 5.0) compared to neutral or alkaline conditions (pH 7.5 and above) [23] [28]. This pH-dependent solubility is particularly relevant for understanding the behavior of these complexes in different biological and environmental contexts [15] [23].
The stability of metal phytate complexes against various treatments, such as acid hydrolysis and thermal conditions, differs significantly [23] [28]. Iron and aluminum phytate complexes generally exhibit the highest stability, with the exception of aluminum phytate showing susceptibility to acid hydrolysis [28]. Calcium phytate (a component of phytin) demonstrates lower stability under autoclave conditions compared to other metal phytate complexes [23] [28].
The response of metal phytate complexes to chelating agents like ethylenediaminetetraacetic acid (EDTA) and citric acid also varies [23]. Sodium phytate shows minimal response, while copper, zinc, manganese, and cadmium phytates exhibit strong responses to EDTA [23]. Iron phytate complexes require reduction (e.g., with dithionite) before EDTA can effectively chelate the metal ions [28].
Enzymatic hydrolysis by phytases, enzymes that catalyze the stepwise removal of phosphate groups from phytic acid, is differentially inhibited by various metal phytate complexes [23] [28]. Iron phytate complexes show the highest resistance to enzymatic hydrolysis, followed by other transition metal phytates, with sodium phytate being the most susceptible [23] [28].
Irritant